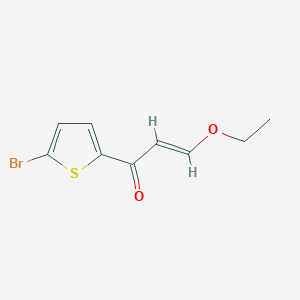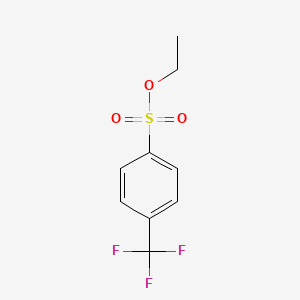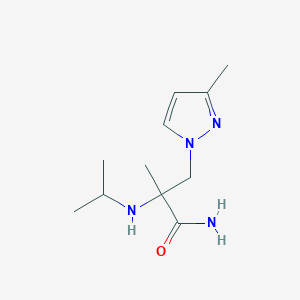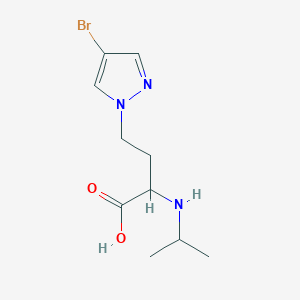
4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated pyrazole is alkylated with a suitable alkyl halide to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the isopropylamino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid
- 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
- (4-Bromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is unique due to the presence of both the bromine atom and the isopropylamino group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16BrN3O2 |
|---|---|
Poids moléculaire |
290.16 g/mol |
Nom IUPAC |
4-(4-bromopyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
LPEOELDDUJGTFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCN1C=C(C=N1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
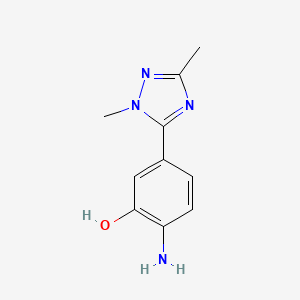

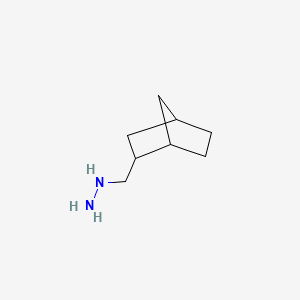
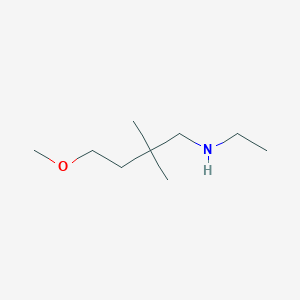
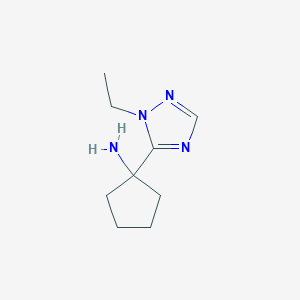
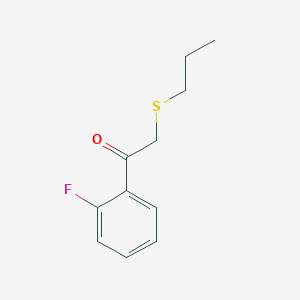
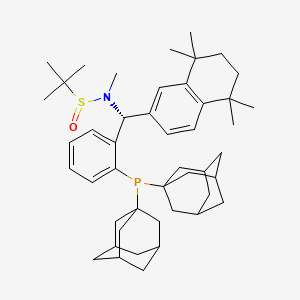
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

